molecular formula C14H15ClN2O2 B14437556 2,4-Dimethoxy-N-(3-pyridinylmethylene)benzenamine monohydrochloride CAS No. 75273-92-6

2,4-Dimethoxy-N-(3-pyridinylmethylene)benzenamine monohydrochloride

Katalognummer: B14437556
CAS-Nummer: 75273-92-6
Molekulargewicht: 278.73 g/mol
InChI-Schlüssel: IKDMGFIUUXQBMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dimethoxy-N-(3-pyridinylmethylene)benzenamine monohydrochloride is a chemical compound with a complex structure that includes both aromatic and heterocyclic elements

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-N-(3-pyridinylmethylene)benzenamine monohydrochloride typically involves the condensation of 2,4-dimethoxyaniline with 3-pyridinecarboxaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete condensation. The resulting Schiff base is then treated with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dimethoxy-N-(3-pyridinylmethylene)benzenamine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2,4-Dimethoxy-N-(3-pyridinylmethylene)benzenamine monohydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,4-Dimethoxy-N-(3-pyridinylmethylene)benzenamine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dimethoxyaniline: A precursor in the synthesis of the target compound.

    3-Pyridinecarboxaldehyde: Another precursor used in the synthesis.

    Schiff Bases: A class of compounds with similar structural features.

Uniqueness

2,4-Dimethoxy-N-(3-pyridinylmethylene)benzenamine monohydrochloride is unique due to its combined aromatic and heterocyclic structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

75273-92-6

Molekularformel

C14H15ClN2O2

Molekulargewicht

278.73 g/mol

IUPAC-Name

N-(2,4-dimethoxyphenyl)-1-pyridin-3-ylmethanimine;hydrochloride

InChI

InChI=1S/C14H14N2O2.ClH/c1-17-12-5-6-13(14(8-12)18-2)16-10-11-4-3-7-15-9-11;/h3-10H,1-2H3;1H

InChI-Schlüssel

IKDMGFIUUXQBMK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)N=CC2=CN=CC=C2)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.